molecular formula C25H22N4O6 B2796502 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 887223-76-9

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2796502
CAS No.: 887223-76-9
M. Wt: 474.473
InChI Key: YEQPIWNNUXAQTR-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent at position 3 and an N-(2-ethoxyphenyl)acetamide group. The benzodioxolylmethyl group enhances aromatic π-π stacking capabilities, while the 2-ethoxyphenyl acetamide moiety contributes to solubility and metabolic stability. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit activities ranging from kinase inhibition to antimicrobial effects .

Properties

CAS No.

887223-76-9

Molecular Formula

C25H22N4O6

Molecular Weight

474.473

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H22N4O6/c1-2-33-19-8-4-3-7-18(19)27-22(30)14-28-23-17(6-5-11-26-23)24(31)29(25(28)32)13-16-9-10-20-21(12-16)35-15-34-20/h3-12H,2,13-15H2,1H3,(H,27,30)

InChI Key

YEQPIWNNUXAQTR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that exhibits a complex structure with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O6C_{27}H_{25}N_3O_6, and it features multiple functional groups that contribute to its biological properties. The presence of the benzodioxole moiety and pyridopyrimidine core suggests potential interactions with various biological targets.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for cellular processes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing signaling pathways involved in disease processes.
  • Nucleic Acid Interaction : Potential binding to DNA or RNA may alter gene expression or interfere with replication processes.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Cell Cycle Arrest and Apoptosis : Analogous compounds have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cell lines. Studies suggest that this compound may similarly trigger these effects by modulating microtubule dynamics or interfering with key signaling pathways involved in cell proliferation .

Antimicrobial Properties

Some derivatives of the pyridopyrimidine family have demonstrated antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacteria and fungi by disrupting their cellular functions .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses .

Case Studies and Experimental Data

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Table 1: Core Structure and Substituent Comparison

Compound Name / ID Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyrido[2,3-d]pyrimidine 3-(1,3-Benzodioxol-5-ylmethyl), N-(2-ethoxyphenyl)acetamide Potential kinase/DNA interaction
2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide (877656-68-3) Benzofuropyrimidine 3-Phenyl, acetamide Anticancer (DNA intercalation)
N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide Pyrido[4,3-d]pyrimidine (trioxo) Cyclopropyl, fluoro-iodophenyl, acetamide MEK inhibition (cancer therapy)
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide Dihydropyrimidine N,N-bis(2-hydroxyethyl) Antiviral/antimicrobial (structural)

Key Observations :

  • The benzodioxolylmethyl group provides steric bulk and electron-rich aromaticity compared to the phenyl group in 877656-68-3, which may enhance interactions with hydrophobic enzyme pockets .

Key Observations :

  • The low yield (19%) of Example 83 highlights challenges in synthesizing fluorinated chromenone derivatives compared to benzodioxol-containing analogs.
Bioactivity and Pharmacological Potential

Table 3: Inferred Bioactivity Based on Structural Analogues

Compound Name / ID Reported Activity Mechanism / Target
Target Compound Hypothesized kinase/DNA binding Similar to pyrido-pyrimidine kinase inhibitors
MEK Inhibitor () Anticancer MEK pathway inhibition
2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide Anticancer DNA intercalation/topoisomerase inhibition
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Antifungal/antiparasitic Disruption of microbial membrane integrity

Key Observations :

  • The benzodioxole group in the target compound may confer selectivity for enzymes with aromatic binding pockets (e.g., cytochrome P450 or kinases).
  • Fluorinated analogs () exhibit higher metabolic stability but may face synthetic complexity and toxicity risks.

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